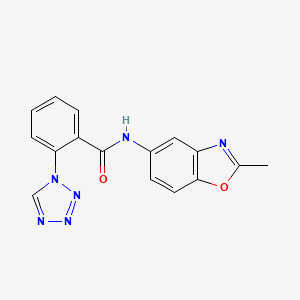
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BOPC and is a piperidine derivative. BOPC has been studied for its pharmacological properties and has shown promising results in various research studies.
Mécanisme D'action
The exact mechanism of action of BOPC is not fully understood, but it is believed to act as a modulator of ion channels in the central nervous system. BOPC has been shown to enhance the activity of the GABA-A receptor, which is an inhibitory neurotransmitter in the brain. This enhancement of GABA-A receptor activity is thought to be responsible for the neuroprotective effects of BOPC.
Biochemical and Physiological Effects:
BOPC has been shown to have several biochemical and physiological effects. In addition to its neuroprotective effects, BOPC has been shown to have anti-inflammatory properties, and it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. BOPC has also been shown to have anxiolytic effects, and it has been studied as a potential treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BOPC in lab experiments is its relative ease of synthesis. BOPC is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using BOPC is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Orientations Futures
For research on BOPC include the development of BOPC derivatives and the investigation of its potential therapeutic applications in other fields.
Méthodes De Synthèse
The synthesis of BOPC involves the reaction of piperidine-2-carboxylic acid with oxirane-2-methanol in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to yield 1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide. The synthesis of BOPC has been reported in several research articles, and it is considered a relatively simple process.
Applications De Recherche Scientifique
BOPC has been studied for its potential therapeutic applications in various fields, including neuroscience and oncology. In neuroscience, BOPC has been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. BOPC has also been studied in oncology, where it has shown antitumor activity in various cancer cell lines.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-13-14-7-6-12-23-14)16-10-4-5-11-19(16)24(21,22)15-8-2-1-3-9-15/h1-3,8-9,14,16H,4-7,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQBASGQPCJKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)

![3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)

![N-[(5-phenyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7545489.png)

![Ethyl 1-[1-(2,4-dichlorophenyl)ethyl-methylsulfamoyl]pyrrolidine-2-carboxylate](/img/structure/B7545512.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide](/img/structure/B7545518.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B7545522.png)
![N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B7545530.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)